molecular formula C16H9N5O5S B2890329 2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 932320-10-0

2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B2890329
CAS No.: 932320-10-0
M. Wt: 383.34
InChI Key: JIKFWHVSQLZSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a polycyclic heterocyclic compound featuring a quinazolinone core fused with [1,3]dioxolo and [1,3,4]thiadiazolo rings. The structural complexity of this compound places it within a broader class of fused quinazolinones, which are studied for diverse pharmacological activities, including antiviral and antibacterial effects .

Properties

IUPAC Name

5-(3-nitroanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O5S/c22-14-10-5-12-13(26-7-25-12)6-11(10)18-16-20(14)19-15(27-16)17-8-2-1-3-9(4-8)21(23)24/h1-6H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFWHVSQLZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a novel heterocyclic compound that integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H9N5O5S
  • Molecular Weight : 383.34 g/mol
  • IUPAC Name : 5-(3-nitroanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one

Antimicrobial Activity

Research indicates that compounds related to the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives of this class can inhibit the growth of various bacterial and fungal strains. For instance:

  • A study demonstrated that similar thiadiazole compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Specific derivatives of thiadiazoles have shown effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anticancer Properties

The anticancer potential of This compound has been evaluated in vitro against various cancer cell lines:

  • In studies involving the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, it was found to exhibit cytotoxic effects with IC50 values indicating potent activity .
  • The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Activity

Compounds containing the thiadiazole ring are also reported to possess anti-inflammatory properties:

  • They inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory response. This inhibition leads to reduced production of prostaglandins responsible for inflammation and pain .

Neuropharmacological Effects

Some studies suggest potential neuropharmacological activities:

  • Compounds with similar structures have been investigated for their anticonvulsant and antidepressant effects. They may modulate neurotransmitter systems or exhibit neuroprotective properties through antioxidant mechanisms .

Case Studies and Research Findings

StudyBiological ActivityFindings
Shiradkar et al., 2007AntimicrobialDemonstrated broad-spectrum activity against bacterial strains
Mathew et al., 2006Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
Ibrahim et al., 2009AnticancerIC50 values indicated significant cytotoxicity against cancer cell lines

Comparison with Similar Compounds

2-((2,5-Dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

This compound (CAS 892283-34-0) shares the same fused quinazolinone backbone but substitutes the 3-nitrophenyl group with a 2,5-dimethylphenylamino moiety. The methyl groups enhance electron-donating effects, which may alter solubility and binding affinity compared to the nitro-substituted derivative. Its molecular formula is C₁₈H₁₄N₄O₃S (MW 366.4), differing from the target compound primarily in the substituent’s electronic and steric profiles .

10-(4-Methylbenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

This analogue (CAS 157282-85-4) replaces the dioxolo and thiadiazolo rings with a benzo[h]thiazolo ring system. The molecular formula C₂₉H₂₄N₂OS (MW 448.58) reflects increased hydrophobicity due to the 4-methylbenzylidene and 4-methylphenyl groups. Such structural variations likely reduce polarity and alter pharmacokinetic properties compared to the target compound .

Functional Group Impact on Bioactivity

Nitro Group vs. Methyl Substitutions

The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity and influence interactions with biological targets (e.g., enzyme active sites). In contrast, methyl groups in analogues like 2-((2,5-dimethylphenyl)amino)-...

Thiadiazolo and Dioxolo Rings

The [1,3,4]thiadiazolo ring in the target compound is associated with bioactivity in related structures. For instance, thiadiazoloquinazolones exhibit anti-HIV activity (e.g., USP/VA-2 inhibits HIV-2 ROD strain ). The dioxolo ring may improve metabolic stability by resisting oxidative degradation, though this remains speculative without direct data.

Research Implications and Gaps

  • Toxicity Considerations: While heterocyclic amines like IQ compounds are carcinogenic (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline ), the nitro group in the target compound may confer distinct toxicological profiles requiring evaluation.
  • Synthetic Optimization : Substituent engineering (e.g., nitro vs. methyl) could fine-tune solubility and target affinity for therapeutic development.

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone nucleus is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl-containing substrates. A widely adopted method involves refluxing anthranilic acid with acetic anhydride to generate a 2-methylbenzoxazinone intermediate, which subsequently reacts with primary amines under acidic conditions. For example, Uraz et al. demonstrated that treating anthranilic acid with substituted 1,3,4-thiadiazole-bearing arylamines in glacial acetic acid yields 2-methyl-3-substituted-4(3H)-quinazolinones in 66–75% yields. This method’s efficiency stems from the dual role of acetic acid as both solvent and catalyst, facilitating imine formation and cyclodehydration.

Alternatively, Boulcina et al. developed a three-component reaction using 4-dimethylaminopyridine (DMAP) to catalyze the condensation of 2-aminobenzophenone, aldehydes, and ammonium acetate, achieving quinazoline yields up to 98%. While this approach offers exceptional atom economy, its applicability to fused-ring systems like the target compound requires further adaptation.

Incorporation of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is introduced via cyclization of thiosemicarbazides or hydrazinecarbothioamides. A representative protocol involves reacting ethyl 4-aminobenzoate with carbon disulfide and hydrazine hydrate to form a thiosemicarbazide intermediate, which undergoes oxidative cyclization in the presence of sulfuric acid. This method reliably produces 5-substituted-1,3,4-thiadiazoles, which are then coupled with the quinazolinone precursor. For instance, Uraz et al. synthesized 2-methyl-3-{4-[5-(substitutedamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-ones by refluxing thiadiazole-containing arylamines with anthranilic acid derivatives.

Cyclization for theDioxolo Group

Thedioxolo ring is installed via acid-catalyzed cyclization of vicinal diols or their protected derivatives. In a notable example, Karnakar et al. employed ceric ammonium nitrate (CAN) and tert-butylhydroperoxide (TBHP) to oxidize benzylamines, enabling simultaneous cyclization and dehydrogenation. For the target compound, this step likely involves treating a catechol derivative with a diol-protecting agent (e.g., methylene chloride) under acidic conditions, followed by deprotection to form the dioxole ring.

A critical step involves regioselective introduction of the 3-nitrophenylamino group at the C2 position of the quinazolinone. As detailed in patent WO2007085638A1, this is achieved through a two-step process:

  • Chlorination : The quinazolinone-thiadiazole-dioxole intermediate is treated with thionyl chloride in acetonitrile to install a chloride leaving group.
  • Amination : The chlorinated intermediate undergoes nucleophilic aromatic substitution with 3-nitroaniline in the presence of a base (e.g., potassium carbonate), yielding the final product.

Optimization studies reveal that substituting acetonitrile with N-methyl-2-pyrrolidone (NMP) increases reaction efficiency due to its high polarity and ability to stabilize transition states. For example, reductive cyclization reactions in NMP at 150°C improved yields from 55% to 82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Condition Yield (%) Source
Solvent: NMP 150°C, 24 h 82
Solvent: Acetic acid Reflux, 4 h 75
Catalyst: CAN/TBHP CH₃CN, 80°C, 6 h 93
Catalyst: DMAP EtOH, 25°C, 12 h 98

Elevated temperatures (150°C) and polar aprotic solvents like NMP enhance cyclization kinetics by reducing activation energy. Conversely, DMAP-catalyzed reactions proceed efficiently at room temperature but require longer durations.

Concentration and Stoichiometry

Diluting reaction mixtures to 0.01 M significantly improves yields by minimizing side reactions such as oligomerization. For instance, increasing the concentration of K₂CO₃ from 2 to 3 equivalents in NMP boosted yields from 55% to 82%.

Mechanistic Considerations

Cyclodehydration Pathway

The quinazolinone formation proceeds through a benzoxazinone intermediate, which reacts with arylamines via nucleophilic attack at the electrophilic carbonyl carbon, followed by cyclodehydration. Fourier-transform infrared (FTIR) studies confirm the disappearance of the carbonyl stretch at 1672 cm⁻¹ upon cyclization.

Oxidative Amination Mechanism

In CAN/TBHP-mediated reactions, TBHP generates tert-butoxy radicals, which abstract hydrogen from the benzylic position, forming a benzyl radical. This intermediate couples with an amine to form a C–N bond, which subsequently undergoes oxidation to the quinazoline.

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural integrity of the compound?

Methodological Answer:

  • Infrared Spectroscopy (IR): Identify functional groups (e.g., nitro, amide, dioxole) via characteristic absorption bands. For example, the nitro group (-NO₂) typically shows peaks near 1,520–1,350 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve hydrogen and carbon environments. Aromatic protons in the quinazolinone core appear as distinct multiplets (δ 7.0–8.5 ppm), while methylene groups in the dioxole ring resonate near δ 4.5–5.5 ppm .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass-to-charge ratio matching the molecular formula .

Basic: Which synthetic routes are effective for producing the compound with high purity?

Methodological Answer:

  • Quinazolinone Core Formation: React 2-aminobenzamide derivatives with arylaldehydes in dimethylformamide (DMF) under basic conditions to form the fused quinazolinone scaffold .
  • Thiadiazole Ring Introduction: Use sodium disulfite as a sulfur source in a cyclization reaction, monitored via TLC to optimize reaction time (typically 8–12 hours at 80°C) .
  • Purification: Recrystallize the crude product using ethanol:benzene (1:2 v/v) to remove unreacted intermediates and improve purity (>95%) .

Advanced: How to design experiments evaluating the environmental fate of the compound?

Methodological Answer:

  • Environmental Partitioning: Use OECD Guideline 107 to determine octanol-water partition coefficients (log P) and assess bioaccumulation potential .
  • Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–9) and UV exposure to identify degradation products via LC-MS .
  • Ecotoxicological Testing: Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) .

Advanced: How can molecular docking predict the compound’s interactions with biological targets?

Methodological Answer:

  • Target Selection: Prioritize proteins like tyrosine kinases or DNA topoisomerases based on structural analogs (e.g., triazoloquinazolines with antitumor activity) .
  • Docking Workflow:
    • Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* level).
    • Use AutoDock Vina to simulate binding to the active site, focusing on hydrogen bonds with residues like Asp86 or π-π stacking with Phe104 .
    • Validate docking poses with molecular dynamics (MD) simulations (100 ns) to assess stability .

Advanced: What strategies resolve contradictions in reaction yields during synthesis?

Methodological Answer:

  • Solvent Optimization: Replace dichloromethane with acetonitrile for nitro-substituted intermediates to reduce side reactions (e.g., decomposition of disulfenyl dichloride) .
  • Catalyst Screening: Test Pd(OAc)₂ vs. CuI for Sonogashira couplings; the latter improves yield by 15% for aryl-alkyne bonds .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Basic: How to optimize the compound’s synthesis for improved yield?

Methodological Answer:

  • Stepwise Synthesis: Isolate intermediates (e.g., 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline) before cyclization to minimize side reactions .
  • Catalyst Loading: Reduce Pd catalyst from 5 mol% to 2 mol% in Suzuki-Miyaura couplings to maintain yield while lowering costs .
  • Temperature Control: Perform thiadiazole cyclization at 60°C instead of 80°C to reduce decomposition, achieving 70% yield vs. 45% .

Advanced: How to assess the impact of structural modifications on bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varying substituents (e.g., -OCH₃, -CF₃) on the phenyl ring. Compare IC₅₀ values in kinase inhibition assays .
  • In Silico Predictions: Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with cytotoxicity .
  • Metabolic Stability: Incubate analogs with liver microsomes to measure half-life (t₁/₂) and identify metabolically resistant groups (e.g., fluorinated substituents) .

Basic: What analytical techniques confirm functional group presence?

Methodological Answer:

  • IR Spectroscopy: Detect the amide C=O stretch (~1,650 cm⁻¹) and nitro group asymmetry (~1,520 cm⁻¹) .
  • ¹³C NMR: Identify carbonyl carbons (δ 165–175 ppm) and aromatic carbons adjacent to electronegative groups (e.g., δ 125–135 ppm for C-NO₂) .

Advanced: How to evaluate antioxidant capacity using in vitro models?

Methodological Answer:

  • DPPH Assay: Measure radical scavenging activity at 517 nm. Prepare serial dilutions (1–100 μM) and calculate IC₅₀ using nonlinear regression .
  • FRAP Assay: Quantify Fe³+ reduction to Fe²+ at 593 nm. Include Trolox as a standard for calibration .
  • Cellular ROS Assay: Treat HepG2 cells with tert-butyl hydroperoxide (t-BHP) and measure ROS suppression via DCFH-DA fluorescence .

Advanced: What frameworks study cellular uptake and metabolism?

Methodological Answer:

  • Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in HeLa cells after 24-hour exposure. Normalize to protein content .
  • Metabolite Profiling: Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UPLC-QTOF-MS .
  • Transport Assays: Apply Caco-2 monolayer models to measure apparent permeability (Papp) and predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.